Cinnamyl bromide

Asymmetric catalysis Enantioselective allylation Phase-transfer catalysis

Cinnamyl bromide (CAS 4392-24-9; 3-bromo-1-phenyl-1-propene; predominantly trans) is an allylic bromide of the cinnamyl halide class, characterized by a bromine atom at the allylic position of a styrene-derived carbon skeleton. At ambient temperature it is a crystalline solid (mp 26–32 °C) with density 1.332 g/mL and is insoluble in water but soluble in methanol and common organic solvents.

Molecular Formula C9H9Br
Molecular Weight 197.07 g/mol
CAS No. 4392-24-9
Cat. No. B146386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl bromide
CAS4392-24-9
Synonyms(3-Bromopropenyl)benzene
Molecular FormulaC9H9Br
Molecular Weight197.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCBr
InChIInChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
InChIKeyRUROFEVDCUGKHD-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Bromide CAS 4392-24-9: Core Identity and Structural Classification for Procurement-Scoped Selection


Cinnamyl bromide (CAS 4392-24-9; 3-bromo-1-phenyl-1-propene; predominantly trans) is an allylic bromide of the cinnamyl halide class, characterized by a bromine atom at the allylic position of a styrene-derived carbon skeleton . At ambient temperature it is a crystalline solid (mp 26–32 °C) with density 1.332 g/mL and is insoluble in water but soluble in methanol and common organic solvents . Its defining feature is the conjugation of the allylic bromide moiety with an aromatic ring, which modulates both the electrophilicity of the bromine-bearing carbon and the stability of reaction intermediates in ways that distinguish it from non-conjugated allylic halides and other benzylic/allylic bromides frequently considered as interchangeable alternatives.

Why Cinnamyl Bromide Cannot Be Freely Interchanged with Cinnamyl Chloride, Allyl Bromide, or Benzyl Bromide in Critical Synthetic Sequences


Cinnamyl halides and their in-class analogs share superficial structural similarity but differ markedly in leaving-group lability, stereoelectronic control of allylic substitution pathways, and sensitivity to double-bond isomerization. The bromide leaving group in cinnamyl bromide provides a quantitatively distinct balance of reactivity compared to cinnamyl chloride (lower leaving-group ability, longer reaction times, different mechanistic profile) and cinnamyl iodide (excessive reactivity leading to side-product formation and handling instability) [1]. Furthermore, the conjugated aryl-allyl system imposes regiochemical constraints absent in saturated benzyl bromide or unconjugated allyl bromide. The evidence below demonstrates that simple potency-based or structure-analogy-based substitution leads to measurable losses in yield, enantioselectivity, diastereoselectivity, or regioselectivity.

Cinnamyl Bromide CAS 4392-24-9: Quantitative Differentiation Evidence Against Closest Comparators for Scientific Procurement Decisions


Enantioselective Allylation Yield Advantage of Cinnamyl Bromide over Cinnamyl Chloride Under Identical Catalytic Conditions

In a direct head-to-head comparison under identical phase-transfer catalytic conditions (ketone 1, 1 equiv; R₂X, 1.5 equiv; catalyst E; CsOH·H₂O; 9:1 PhMe/CH₂Cl₂, 0.1 M; −40 °C), cinnamyl bromide (entry 16) delivered 91% enantiomeric excess and 84% isolated yield, while cinnamyl chloride (entry 3) under the same protocol gave 92% ee but only 62% isolated yield [1]. This represents a 22 percentage-point yield penalty (35% relative yield reduction) for cinnamyl chloride despite near-identical enantioselectivity. Allyl bromide (entry 15) produced 89% ee and 70% yield, and benzyl bromide (entry 4) gave 86% ee and 69% yield, both underperforming cinnamyl bromide in combined ee–yield metrics [1].

Asymmetric catalysis Enantioselective allylation Phase-transfer catalysis

Superior Diastereoselectivity of Cinnamyl Bromide over Crotyl Bromide in Indium-Mediated Barbier Allylation

In indium-mediated asymmetric Barbier-type allylation of aldehydes and ketones, cinnamyl bromide provided excellent diastereoselectivity of >95/5 anti/syn, whereas crotyl bromide under the same methodology gave poor diastereoselectivity [1]. Enantioselectivity for cinnamyl bromide was 56% ee versus 72% ee for crotyl bromide; however the essentially complete diastereocontrol (>95:5) makes cinnamyl bromide the reagent of choice when diastereomeric purity is the primary selection criterion [1]. Other functionalized allyl bromides tested afforded low enantioselectivities overall.

Indium-mediated allylation Diastereoselective synthesis Barbier reaction

Solvolytic Reactivity Rate Ratio Demonstrating Distinct Mechanistic Profile for Cinnamyl Bromide

Solvolytic rate constants at 25 °C for cinnamyl bromide in binary aqueous mixtures yield a rate ratio [k(40% EtOH–Water)/k(97% TFE)]Y = 2.88 at constant solvent ionizing power YBr, providing a quantitative measure of the minimum extent of nucleophilic solvent assistance [1]. This 2.88-fold rate enhancement in ethanol-water relative to TFE at equal ionizing power is characteristic of an SN1 mechanism with a 'free' carbocation intermediate, as validated by product selectivity analysis [1]. For cinnamyl chloride, specific rates in 100% EtOH are 0.416 × 10⁻⁵ s⁻¹ at 25.0 °C, with Grunwald-Winstein analysis yielding sensitivity parameters l = 0.33 ± 0.08, m = 0.91 ± 0.04, and h = 0.97 ± 0.21 [2]. While direct same-solvent rate comparisons between the two halides are not available from a single study, the SN1-characteristic rate ratio of 2.88 measured for cinnamyl bromide contrasts with the described mechanistic profile of cinnamyl chloride, which reported markedly different m and l sensitivity values [2].

Solvolysis kinetics SN1 mechanism Leaving group ability

Regioselective 3I-O-Functionalization of β-Cyclodextrin: Cinnamyl Bromide Enables >90% Regioselectivity Unattainable with Simpler Alkyl Bromides

Cinnamyl bromide reacts with underivatized β-cyclodextrin to form predominantly the 3I-O-cinnamyl mono-substituted derivative with >90% regioselectivity and 30% isolated yield after purification [1]. The cinnamyl group subsequently serves as a versatile handle for oxidative cleavage to carboxymethyl derivatives, enabling further functionalization [1]. This level of single-site regiocontrol on an unprotected cyclodextrin scaffold (21 hydroxyl groups, of which 7 are secondary 3-OH positions) is a direct consequence of the steric and electronic properties of the cinnamyl bromide electrophile; simpler alkyl bromides such as allyl bromide or benzyl bromide do not exhibit the same intrinsic regiochemical preference toward the 3I-O position on β-cyclodextrin without additional protecting-group strategies, as independently established for allyl-functionalized cyclodextrin series [2].

Cyclodextrin chemistry Regioselective alkylation Supramolecular building blocks

Commercial Purity Specification and Physical Form Differentiation: Cinnamyl Bromide vs. Cinnamyl Chloride for Stoichiometric Accuracy and Handling

Commercially available cinnamyl bromide (TCI grade) is supplied as a crystalline solid at ≥98.0% purity determined by GC and argentometric titration (dual-method verification), with storage at 0–10 °C under light and heat exclusion . Thermo Scientific/Fisher offers 97% purity (predominantly trans) with HPLC verification (96% min. assay range) . In contrast, commercially available cinnamyl chloride is typically supplied as a liquid at 95% purity (Sigma-Aldrich), often containing sodium carbonate as a stabilizer, with storage under argon at 2–8 °C . The 2–3% purity gap (98% vs. 95%) combined with the solid-versus-liquid physical form difference means cinnamyl bromide enables more accurate stoichiometric weighing (no solvent content, no density-temperature corrections) and avoids stabilizer additives that may interfere with sensitive catalytic reactions . The solid state also simplifies inert-atmosphere handling relative to air-sensitive liquid halides.

Reagent specification Purity assay Procurement quality control

Cinnamyl Bromide CAS 4392-24-9: Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Enantioselective Phase-Transfer Catalytic Allylation for Chiral Building Block Synthesis

In asymmetric phase-transfer catalytic allylation of ketones to generate chiral quaternary carbon centers, cinnamyl bromide is the preferred allylic electrophile over cinnamyl chloride. Under identical conditions (−40 °C, CsOH·H₂O, 9:1 PhMe/CH₂Cl₂), cinnamyl bromide delivered 84% isolated yield at 91% ee, while cinnamyl chloride yielded only 62% at comparable 92% ee — a 35% relative yield loss [1]. This scenario applies to medicinal chemistry programs and process development where enantiomerically enriched homoallylic alcohols are key intermediates and yield optimization is critical for material throughput.

Diastereoselective Indium-Mediated Barbier Allylation for anti-Configured Homoallylic Alcohols

When synthetic routes demand anti-configured homoallylic alcohol products with high diastereomeric purity, cinnamyl bromide outperforms crotyl bromide decisively. In indium-mediated Barbier allylation, cinnamyl bromide achieves >95/5 anti/syn diastereoselectivity, whereas crotyl bromide gives uncontrolled diastereomeric mixtures [2]. This near-quantitative diastereocontrol eliminates the need for chromatographic separation of diastereomers and is especially valuable in total synthesis of natural products where stereochemical integrity at the allylic position is essential.

Single-Step Regioselective Mono-Functionalization of Native β-Cyclodextrin for Supramolecular and Drug-Delivery Scaffolds

Cinnamyl bromide enables direct, protecting-group-free mono-alkylation of β-cyclodextrin at the 3I-O position with >90% regioselectivity, yielding a versatile intermediate that can be oxidatively cleaved to the 3I-O-carboxymethyl derivative [3]. This two-step protocol replaces multi-step protection/deprotection sequences normally required to achieve comparable single-site selectivity with simpler alkyl bromides. The scenario is directly relevant to laboratories synthesizing modified cyclodextrins for molecular recognition, drug encapsulation, or conjugate construction.

Pharmaceutical Intermediate Synthesis Requiring High Purity and Stoichiometric Precision

In pharmaceutical intermediate synthesis — exemplified by the preparation of the antifungal agent naftifine via N-alkylation with cinnamyl bromide — the ≥98.0% purity (dual-method verified by GC and argentometric titration) and solid physical form of commercial cinnamyl bromide ensure accurate stoichiometric control without the need to account for stabilizer additives or variable liquid density . This specification advantage over cinnamyl chloride (95% liquid, containing sodium carbonate stabilizer) is critical for cGMP or sensitive catalytic processes where reagent impurities and stabilizers can poison catalysts or generate difficult-to-remove by-products.

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